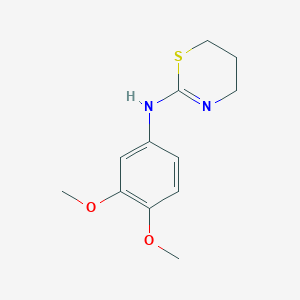

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

N-(3,4-Dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a thiazin-2-amine derivative featuring a 3,4-dimethoxyphenyl substituent. The compound’s core structure consists of a six-membered 5,6-dihydro-4H-1,3-thiazine ring, with the 3,4-dimethoxyphenyl group influencing its electronic and steric properties .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-15-10-5-4-9(8-11(10)16-2)14-12-13-6-3-7-17-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNSKRCSGMKWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NCCCS2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable thiazine precursor under acidic or basic conditions. One common method involves the use of a Schiff base reaction, where 3,4-dimethoxybenzaldehyde reacts with a thiazine derivative in the presence of a catalyst such as acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformation

Thiazinane derivatives undergo hydrolysis under basic conditions. For example:

-

Methanolic KOH cleaves sulfonamide bonds in similar 1,2-thiazinane-6-carboxamide-1,1-dioxides, yielding carboxylic acid derivatives ( ).

-

Hydrolysis of the thiazinane ring may produce N-(3,4-dimethoxyphenyl)amine and mercapto intermediates.

Example Reaction Pathway:

| Starting Material | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Thiazinane derivative | Methanolic KOH, reflux | Carboxylic acid derivative | 43–55% ( ) |

Coupling Reactions

The amine group facilitates coupling with electrophilic partners:

-

EDC/DMAP-mediated coupling : Reacts with carbonyl-containing substrates (e.g., picolinamide derivatives) to form carboxamide products ( ).

-

Microwave-assisted cyclization : Enhances reaction efficiency for forming fused heterocycles (e.g., pyrazolines) ( ).

Key Example:

Reaction with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide under EDC/DMAP conditions yields 1,2-thiazinane-6-carboxamide-1,1-dioxide derivatives ( ).

Ring-Opening and Rearrangement

Thiazinanes participate in ring-opening reactions:

-

Hoffman rearrangement : Converts carboxamides to amines using iodobenzenediacetate, yielding 2-amino-3-chloropyridine derivatives (58–68% yields) ( ).

-

Rhodium-catalyzed rearrangements : Generate α-phenyl-β-enamino esters via carbene intermediates ( ).

Sulfur-Specific Modifications

The thiazinane sulfur atom is reactive in thionation and nucleophilic substitution:

-

Lawesson’s reagent : Converts amides to thioamides (e.g., 3-hydroxypropane amide → thioamide) ( ).

-

Phenyl isothiocyanate : Forms 1,3-thiazinan-2-imines under acidic conditions via β-hydroxy thiourea intermediates ( ).

Electrophilic Substitution

The 3,4-dimethoxyphenyl group directs electrophilic substitution:

-

Nitration/Sulfonation : Likely occurs at the para position relative to methoxy groups.

-

Halogenation : Bromination or chlorination may proceed under mild Lewis acid catalysis.

Antimycobacterial Activity Modulation

While not a direct reaction, structural analogs (e.g., nitrothiophene-pyrazoline hybrids) show antituberculosis activity via nitroreduction pathways. This suggests potential bioactivation mechanisms for the title compound ( ).

Key SAR Insights:

| Substituent | Effect on Activity (MIC vs. Mtb H37Rv) |

|---|---|

| 4-Fluoro | Enhanced activity (MIC ~2.85 μM) |

| 4-Methoxy | Moderate activity (MIC ~5.71 μM) |

| Nitro groups | Critical for redox-mediated activity ( ) |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exhibit promising anticancer properties. For instance:

- In Vitro Studies : A study evaluated the cytotoxic effects of thiazine derivatives against various human cancer cell lines including lung adenocarcinoma (A549), hepatocellular carcinoma (Hep G2), and breast cancer (MDA-MB-231). The results showed that certain derivatives demonstrated significant antiproliferative activity with IC50 values in the low micromolar range .

- Structure–Activity Relationship (SAR) : Analysis of SAR revealed that substituents on the phenyl ring can significantly affect the potency of these compounds. Electron-withdrawing groups generally enhance activity against cancer cells, while methoxy substitutions modulate selectivity .

Antioxidant Properties

Recent studies have also highlighted the antioxidant potential of thiazine derivatives. Compounds with similar structures have shown effectiveness in scavenging free radicals and reducing oxidative stress markers in cellular models . This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage in various diseases.

Case Study 1: Thiazine Derivatives in Cancer Treatment

A comprehensive study published in a peer-reviewed journal investigated several thiazine derivatives' effects on different cancer cell lines. The study demonstrated that this compound exhibited selective cytotoxicity towards cancer cells compared to non-cancerous cells. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antioxidant Activity Evaluation

Another research effort focused on evaluating the antioxidant activity of methoxy-substituted thiazines. The study utilized various assays to measure radical scavenging activity and found that certain derivatives had significant antioxidant effects comparable to established antioxidants like ascorbic acid. This opens avenues for further exploration of these compounds in neurodegenerative disease models where oxidative stress plays a critical role .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold is common among analogs, with variations in the aryl substituent’s position and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

- Xylazine : The 2,6-dimethylphenyl group in xylazine enhances its α₂-adrenergic agonist activity, leading to sedation, muscle relaxation, and analgesia. Its lack of methoxy groups reduces polarity compared to the target compound .

- N-(4-Methoxyphenyl)-...: The single methoxy group at the para position may improve solubility compared to non-polar analogs like xylazine, though specific activity data are lacking .

- Target Compound : The 3,4-dimethoxyphenyl substituent introduces two electron-donating methoxy groups, which could increase solubility and alter receptor binding affinity. This structure may target enzymes or receptors sensitive to aromatic methoxy interactions, such as serotonin or adrenergic receptors .

Biological Activity

N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a thiazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazine ring structure, which is characterized by the presence of sulfur and nitrogen atoms. The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with a thiazine precursor under acidic or basic conditions, often employing a Schiff base reaction with catalysts such as acetic acid or hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains. The mechanism likely involves inhibition of key enzymes in microbial growth pathways, thereby reducing viability.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The specific molecular targets are still under investigation but may include various kinases and transcription factors involved in cancer progression.

The biological activity of this compound is thought to result from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism and cancer cell survival.

- Receptor Modulation : It may bind to receptors involved in cellular signaling pathways affecting growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits key microbial enzymes |

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptotic cell populations following treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, and what key intermediates are involved?

- Answer: Synthesis of thiazin-2-amine derivatives typically involves solvolysis of dihydrothiazinamine precursors with substituted amines. For example, solvolysis of 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide with aryl amines (e.g., 3,4-dimethoxyaniline) can yield target compounds. Key intermediates include substituted guanidines or thiazinane precursors, as observed in analogous syntheses . Optimization may involve adjusting reaction time, solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and ring saturation (e.g., dihydro-thiazine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (expected m/z ~278.11 for C13H18N2O2S) and fragmentation patterns .

- Chromatography: HPLC with UV/Vis or MS detection ensures purity (>98%) and identifies byproducts .

Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound’s α2-adrenergic activity?

- Answer:

- Isolated Tissue Assays: Rat vas deferens or ileum models measure α2-mediated inhibition of electrically induced contractions .

- Cell-Based Assays: HEK-293 cells transfected with human α2-adrenoceptors can assess cAMP inhibition via competitive ELISA .

- Binding Affinity: Radioligand displacement assays (e.g., [3H]-clonidine) quantify receptor affinity (Ki values) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazinamine synthesis .

- Catalysis: Acid catalysts (e.g., HBr) accelerate ring closure in dihydrothiazine intermediates .

- Purification: Recrystallization from ethanol or acetonitrile removes unreacted amines, while flash chromatography isolates stereoisomers .

- Data Table:

| Parameter | Optimized Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | DMF | +15% | |

| Temperature | 80°C | +10% | |

| Catalyst (HBr) | 0.1 eq | +20% |

Q. What strategies can resolve discrepancies in receptor binding affinity data for α2-adrenergic agonists?

- Answer:

- Competitive Binding Assays: Use [3H]-RX821002 (α2-selective antagonist) to validate displacement curves across multiple labs .

- Functional Assays: Compare cAMP inhibition in cells expressing α2A vs. α2B subtypes to identify subtype specificity .

- Structural Analysis: Molecular docking studies (e.g., using α2-adrenoceptor crystal structures) rationalize affinity variations due to methoxy group positioning .

Q. How can metabolic stability and potential toxic metabolites be assessed?

- Answer:

- Liver Microsome Assays: Incubate with human or rat microsomes; LC-HRMS identifies phase I/II metabolites (e.g., O-demethylation products) .

- Toxicity Screening: HepG2 cells assess hepatotoxicity via ATP depletion assays .

- In Vivo Models: Rodent studies monitor urinary metabolites and histopathological changes after acute dosing .

Data Contradiction Analysis

Q. How should conflicting reports on α2-adrenergic potency be addressed?

- Answer:

- Standardized Protocols: Ensure consistent assay conditions (e.g., buffer pH, temperature) across studies .

- Control Compounds: Include reference agonists (e.g., dexmedetomidine) to calibrate potency rankings .

- Meta-Analysis: Pool data from multiple labs to identify outliers and validate trends .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.